7-(5-chlorothiophen-2-yl)-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
7-(5-Chloro-2-thienyl)-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound characterized by its unique structural features. This compound belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The presence of functional groups such as chloro, thienyl, methoxyethyl, sulfanyl, and trifluoromethyl contributes to its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-chloro-2-thienyl)-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as pyridine and pyrimidine derivatives under specific conditions.
Introduction of the Thienyl Group: The thienyl group can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Coupling Reactions: The thienyl group can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Catalysts: Palladium, copper, nickel.
Major Products
Sulfoxides and Sulfones: From oxidation of the sulfanyl group.
Amines: From reduction of nitro groups.
Substituted Derivatives: From nucleophilic substitution of the chloro group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, compounds of this class have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. They are often studied for their interactions with biological macromolecules.
Medicine
In medicine, derivatives of pyrido[2,3-d]pyrimidines are investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as electronic or photonic applications.
Mechanism of Action
The mechanism of action of 7-(5-chloro-2-thienyl)-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These include compounds with similar core structures but different substituents.
Thienopyrimidinones: Compounds with a thieno ring fused to a pyrimidine core.
Trifluoromethylated Compounds: Molecules containing the trifluoromethyl group, known for their enhanced metabolic stability and bioactivity.
Uniqueness
The uniqueness of 7-(5-chloro-2-thienyl)-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H11ClF3N3O2S2 |
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Molecular Weight |
421.8 g/mol |
IUPAC Name |
7-(5-chlorothiophen-2-yl)-1-(2-methoxyethyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H11ClF3N3O2S2/c1-24-5-4-22-12-11(13(23)21-14(22)25)7(15(17,18)19)6-8(20-12)9-2-3-10(16)26-9/h2-3,6H,4-5H2,1H3,(H,21,23,25) |
InChI Key |
LRBQYURPEILHMA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C(=CC(=N2)C3=CC=C(S3)Cl)C(F)(F)F)C(=O)NC1=S |
Origin of Product |
United States |
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